Benzo(e)pyren-3-ol, 8-nitro-

Description

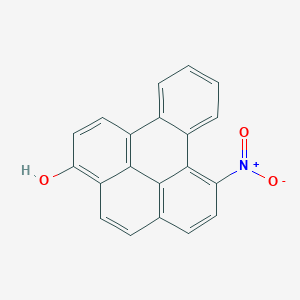

Structure

2D Structure

3D Structure

Properties

CAS No. |

115664-50-1 |

|---|---|

Molecular Formula |

C20H11NO3 |

Molecular Weight |

313.3 g/mol |

IUPAC Name |

8-nitrobenzo[e]pyren-3-ol |

InChI |

InChI=1S/C20H11NO3/c22-17-10-8-14-12-3-1-2-4-13(12)20-16(21(23)24)9-6-11-5-7-15(17)19(14)18(11)20/h1-10,22H |

InChI Key |

RFVBTMAHKTUIBO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)O)C=CC5=C4C2=C(C=C5)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)O)C=CC5=C4C2=C(C=C5)[N+](=O)[O-] |

Other CAS No. |

115664-50-1 |

Synonyms |

1-Nitrobenzo(e)pyren-6-ol |

Origin of Product |

United States |

Environmental Formation, Fate, and Transport Research

Atmospheric and Environmental Nitration Processes of Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are released into the environment primarily through the incomplete combustion of organic materials, such as fossil fuels and wood. nih.gov Once in the atmosphere, these parent PAHs can undergo various chemical transformations, including nitration and oxidation, leading to the formation of derivatives like Benzo(e)pyren-3-ol, 8-nitro-.

The nitration of PAHs is a significant atmospheric process, resulting in the formation of nitro-PAHs. These reactions can occur through heterogeneous reactions on the surface of particulate matter. For instance, studies on Benzo[a]pyrene (B130552) (B[a]P), a well-studied isomer of Benzo[e]pyrene (B47544), show that it reacts with nitrogen dioxide (NO₂) in the air. nih.gov These reactions, which can happen in the dark or be influenced by photoirradiation, can lead to the formation of various nitrated derivatives. nih.gov The presence of ozone (O₃) can also influence these transformation pathways, leading to the formation of nitrated and oxygenated PAH derivatives, such as nitrobenzo[a]pyrene lactones. nih.gov The reaction of B[a]P with ozone can also produce highly toxic oxygenated products like quinones, epoxides, and hydroxylated B[a]Ps. copernicus.org This indicates that atmospheric processes exist for both the nitration and hydroxylation of a pyrene-based structure, suggesting a plausible pathway for the formation of Benzo(e)pyren-3-ol, 8-nitro- from its parent compound, Benzo[e]pyrene.

Table 1: Atmospheric Reactions and Products of Benzo[a]pyrene

| Reactant(s) | Conditions | Major Products |

|---|---|---|

| Benzo[a]pyrene, NO₂-air | Dark | 3,6-dinitrobenzo[a]pyrene, 1,3-dinitrobenzo[a]pyrene |

| Benzo[a]pyrene, NO₂-air, O₃ | Dark | Nitrobenzo[a]pyrene lactone, Benzo[a]pyrene lactones |

| Benzo[a]pyrene, NO₂-air | Photoirradiation | Benzo[a]pyrene lactones |

This table presents data for Benzo[a]pyrene as a proxy to illustrate the atmospheric transformation processes that PAHs undergo.

Environmental Degradation Pathways of Nitro-Polycyclic Aromatic Hydrocarbons

The persistence of nitro-PAHs in the environment is determined by their resistance to degradation. High-molecular-weight PAHs, which include compounds with more than three benzene (B151609) rings like Benzo[e]pyrene, are generally more difficult to degrade than their lower-molecular-weight counterparts. researchgate.netnih.gov Microbial degradation is a primary pathway for the breakdown of these compounds in soil and water.

Research on the parent compound, Benzo(e)pyrene, has shown that it is resistant to microbial breakdown. One study found that a bacterial consortium could only degrade 12.5% of the available Benzo(e)pyrene over four days when it was the sole carbon source. scispace.com However, the degradation process can be significantly enhanced through co-metabolism, where the microbes utilize a more easily degradable compound as their primary energy source. When phenanthrene (B1679779) was added as a co-substrate, the same bacterial consortium was able to degrade 80% of the Benzo(e)pyrene in seven days under specific saline conditions. researchgate.net

The specific degradation pathways for a dually-substituted compound like Benzo(e)pyren-3-ol, 8-nitro- have not been extensively studied. However, the presence of the nitro- group often increases the recalcitrance of the molecule. The degradation of the parent PAH, B[a]P, has been shown to be carried out by various microorganisms, including bacteria like Staphylococcus haemoliticus and Mycobacterium vanbaalenii PYR-1, which can metabolize it into a variety of other compounds. nih.govmdpi.com

Table 2: Microbial Degradation of Benzo(e)pyrene

| Organism/Condition | Substrate(s) | Degradation Rate | Time |

|---|---|---|---|

| Bacterial Consortium | Benzo(e)pyrene | 12.5% | 4 days |

| Bacterial Consortium | Benzo(e)pyrene with Phenanthrene (co-substrate) | 80% | 7 days |

This table illustrates the microbial degradation rates for the parent compound Benzo(e)pyrene under different conditions. researchgate.net

Distribution and Persistence in Environmental Compartments

Due to their low water solubility and hydrophobic nature, PAHs and their derivatives tend to bind to particulate matter in the atmosphere and organic fractions in soil and sediment. mdpi.comaaqr.org This strong binding affects their distribution and long-range transport. Benzo[a]pyrene has been detected in various environmental compartments, including the air, surface water, soil, and sediments. nih.govmdpi.com

The atmospheric lifetime of PAHs is highly variable and depends on environmental conditions such as temperature, humidity, and the concentration of oxidants like ozone. copernicus.org For B[a]P, its atmospheric lifetime can range from just a few hours to over a hundred hours. copernicus.org This variability significantly impacts its potential for long-range transport. Compounds with longer lifetimes can be transported far from their emission sources. copernicus.org

Once deposited, PAHs like Benzo[a]pyrene persist in the soil, accumulating in the organic fraction without penetrating deeper layers. mdpi.com In aquatic environments, the low solubility of these compounds causes them to bind with organic matter, leading to their accumulation in sediments. mdpi.com For example, B[a]P has been measured in river water at concentrations around 8.61 ng/L. mdpi.com Given the high molecular weight and chemical structure of Benzo(e)pyren-3-ol, 8-nitro-, it is expected to exhibit similar behavior, adsorbing strongly to particulate matter and persisting in soil and sediment.

Table 3: Environmental Occurrence of Benzo[a]pyrene

| Environmental Compartment | Concentration Range / Lifetime | Notes |

|---|---|---|

| Atmosphere (Global Annual Mean Lifetime) | 0.08 - 155.5 hours | Highly dependent on atmospheric conditions and model used. copernicus.org |

| Surface Water (River) | 1.37 - 8.61 ng/L | Found in both dissolved and particulate phases. nih.govmdpi.com |

This table provides data on the distribution and persistence of the related compound Benzo[a]pyrene in various environmental compartments.

Biotransformation and Metabolic Pathways in Biological Systems

Enzymatic Systems Involved in Benzo(e)pyren-3-ol, 8-nitro- Metabolism

The metabolism of Benzo(e)pyren-3-ol, 8-nitro- is expected to be a complex process involving a suite of xenobiotic-metabolizing enzymes. These enzymatic reactions primarily aim to increase the compound's water solubility to facilitate its excretion. The process is typically divided into Phase I (functionalization) and Phase II (conjugation) reactions.

Cytochrome P450 Isoform-Specific Metabolic Pathways

Cytochrome P450 (CYP) enzymes are the principal catalysts of Phase I metabolism for PAHs. osti.gov For nitrated PAHs, CYP-mediated oxidation of the aromatic rings is a critical activation step that can occur alongside or in sequence with the reduction of the nitro group. nih.gov

Several CYP isoforms are known to metabolize PAHs, with CYP1A1 and CYP1B1 being the most prominent in their activation. osti.gov Studies on the related compound, 1-nitropyrene (B107360), have shown that human CYP3A4 and CYP3A3 are also significantly active in its C-oxidation, leading to hydroxylated metabolites. nih.gov It is therefore highly probable that these same CYP families are involved in the metabolism of Benzo(e)pyren-3-ol, 8-nitro-.

The metabolic pathways initiated by CYPs for this compound could include:

Aromatic Hydroxylation: Introduction of additional hydroxyl groups onto the pyrene (B120774) ring system. This can occur at various positions, and studies on 6-nitrobenzo[a]pyrene show that metabolism is enhanced at the C-1 and C-3 positions. nih.gov

Epoxidation: Formation of reactive arene oxide (epoxide) intermediates across the double bonds of the aromatic rings. This is a common pathway for PAHs and has been observed for 1-nitropyrene. nih.gov These epoxides are pivotal intermediates that can lead to the formation of dihydrodiols.

The specific isoforms involved and the preferred sites of oxidation on the Benzo(e)pyren-3-ol, 8-nitro- molecule would depend on steric and electronic factors, including the influence of the existing hydroxyl and nitro groups.

Role of Microsomal Epoxide Hydrolase and Other Biotransformation Enzymes

Following CYP-mediated epoxidation, the resulting arene oxides are primary substrates for microsomal epoxide hydrolase (mEH). This enzyme plays a crucial role by catalyzing the hydrolysis of the epoxide ring, adding a molecule of water to form a trans-dihydrodiol. nih.govnih.gov This step is generally considered a detoxification pathway as dihydrodiols are less reactive than epoxides. However, these dihydrodiols can be further metabolized by CYP enzymes to form highly reactive diol-epoxides, a pathway central to the carcinogenicity of many PAHs.

Other enzymes that may participate in the biotransformation include reductases. Nitro-PAHs can undergo nitroreduction, a process that converts the nitro group (-NO₂) to a nitroso (-NO), N-hydroxyamino (-NHOH), and ultimately an amino (-NH₂) group. This reduction can be catalyzed by both microsomal (e.g., CYP450 reductase) and cytosolic enzymes (e.g., NAD(P)H:quinone oxidoreductase 1, NQO1). nih.govresearchgate.net

Key Enzymes in the Proposed Metabolism of Benzo(e)pyren-3-ol, 8-nitro-

| Enzyme Family | Specific Enzyme (Examples) | Primary Role in Metabolism | Anticipated Reaction |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP1A1, CYP1B1, CYP3A4 | Phase I: Initial oxidation of the aromatic ring system. | Aromatic hydroxylation and epoxidation. |

| Epoxide Hydrolase (EH) | Microsomal EH (mEH) | Phase I: Detoxification of epoxide intermediates. | Hydrolysis of arene oxides to form trans-dihydrodiols. |

| Reductases | CYP450 Reductase, NQO1 | Phase I: Reduction of the nitro group. | Conversion of the nitro group to amino group via intermediates. |

| Sulfotransferases (SULTs) | SULT1A1, SULT1A2 | Phase II: Conjugation of hydroxyl groups. | Sulfation of phenolic and dihydrodiol metabolites. |

| UDP-glucuronosyltransferases (UGTs) | UGT1A family | Phase II: Conjugation of hydroxyl groups. | Glucuronidation of phenolic and dihydrodiol metabolites. |

Identification and Characterization of Metabolic Intermediates and Products

The biotransformation of Benzo(e)pyren-3-ol, 8-nitro- is expected to yield a variety of metabolites resulting from the enzymatic processes described above. Characterization of these products is essential for understanding the balance between detoxification and metabolic activation.

Formation of Hydroxylated Metabolites (Phenols, Dihydrodiols)

The initial structure, Benzo(e)pyren-3-ol, is already a phenol. Phase I metabolism by CYP enzymes is likely to produce additional hydroxylated derivatives.

Poly-hydroxylated Phenols: Further oxidation of the aromatic rings would result in the formation of di- or tri-phenolic compounds. For instance, the metabolism of 1-nitropyrene by human P450s yields 1-nitropyren-3-ol, 1-nitropyren-6-ol, and 1-nitropyren-8-ol. nih.gov Similarly, 6-nitrobenzo[a]pyrene is metabolized to 1- and 3-hydroxy-6-nitrobenzo[a]pyrene. nih.gov This indicates that additional hydroxyl groups can be added to the nitrated aromatic structure.

Dihydrodiols: As a consequence of the sequential action of CYP enzymes and microsomal epoxide hydrolase, dihydrodiols are expected metabolites. psu.edu For example, the metabolism of 3-nitrobenzo[a]pyrene under aerobic conditions yields 3-nitro-B[a]P trans-7,8-dihydrodiol and trans-9,10-dihydrodiol. nih.gov It is plausible that Benzo(e)pyren-3-ol, 8-nitro- would form analogous dihydrodiol structures on its rings.

Quinone and Epoxide Metabolites Formation

Epoxide Metabolites: Arene oxides, or epoxides, are obligate intermediates in the formation of dihydrodiols by the CYP/mEH pathway. nih.gov While highly reactive and often transient, these epoxides are key products of CYP-mediated oxidation. nih.gov The formation of 4,5-epoxide-1-nitropyrene and 9,10-epoxide-1-nitropyrene has been identified in the metabolism of 1-nitropyrene. nih.gov

Quinone Metabolites: Quinones are another class of oxidative metabolites formed during PAH biotransformation. nih.gov They can be formed from the oxidation of phenols or through pathways involving dihydrodiols. mdpi.com These metabolites are redox-active and can contribute to oxidative stress by generating reactive oxygen species (ROS). The formation of quinones like B[a]P-1,6-dione and B[a]P-6,12-dione is a known pathway for benzo[a]pyrene (B130552). mdpi.com

Conjugation Reactions (Glucuronidation, Sulfation)

Phase II conjugation reactions are crucial for detoxifying and facilitating the excretion of Phase I metabolites. The hydroxyl groups of the parent compound and its hydroxylated metabolites serve as primary sites for these reactions. pharmacyfreak.com

Glucuronidation: This process involves the enzyme UDP-glucuronosyltransferase (UGT), which transfers glucuronic acid to hydroxyl groups, forming water-soluble glucuronide conjugates. This is a major pathway for the elimination of phenolic PAH metabolites. pharmacyfreak.comepa.gov

Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction adds a sulfonate group to hydroxylated metabolites, forming highly water-soluble sulfate (B86663) esters. Fungal metabolism of 6-nitrobenzo[a]pyrene has been shown to produce both glucoside and sulfate conjugates of its hydroxylated metabolites, highlighting these as key detoxification pathways. nih.gov

Anticipated Metabolites of Benzo(e)pyren-3-ol, 8-nitro-

| Metabolite Class | Specific Example (Hypothetical) | Formation Pathway | Significance |

|---|---|---|---|

| Epoxides | Benzo(e)pyren-3-ol, 8-nitro-arene oxide | CYP-mediated oxidation of an aromatic double bond. | Reactive intermediate, precursor to dihydrodiols. |

| Dihydrodiols | This compoundtrans-dihydrodiol | Hydrolysis of an epoxide by microsomal epoxide hydrolase. | Generally a detoxification product, but can be a precursor to diol-epoxides. |

| Quinones | This compounddione | Oxidation of phenolic or dihydrodiol metabolites. | Redox-active metabolite, can induce oxidative stress. |

| Glucuronide Conjugates | Benzo(e)pyren-3-O-glucuronide, 8-nitro- | UGT-mediated addition of glucuronic acid to a hydroxyl group. | Water-soluble detoxification product for excretion. |

| Sulfate Conjugates | Benzo(e)pyren-3-O-sulfate, 8-nitro- | SULT-mediated addition of a sulfonate group to a hydroxyl group. | Water-soluble detoxification product for excretion. |

Regioselectivity and Stereoselectivity in Biotransformation

The biotransformation of Benzo(e)pyren-3-ol, 8-nitro- is characterized by a high degree of regioselectivity and stereoselectivity, which is largely dictated by the specific enzymes involved, particularly the cytochrome P450 (CYP) monooxygenases. The position of the nitro group at the C-8 position and the hydroxyl group at the C-3 position on the benzo[e]pyrene (B47544) skeleton profoundly influences the sites of subsequent metabolic attacks.

Regioselectivity: The presence of the electron-withdrawing nitro group at the C-8 position is expected to influence the electron density of the aromatic system, thereby directing enzymatic oxidation to specific regions of the molecule. Studies on analogous compounds, such as 6-nitrobenzo[a]pyrene, have shown that the nitro group can block metabolism at adjacent (peri) positions and enhance it at more distant sites, such as the C-1 and C-3 positions nih.gov. For Benzo(e)pyren-3-ol, 8-nitro-, it is plausible that metabolic oxidation, such as epoxidation and hydroxylation, would preferentially occur on the benzo-ring system, away from the deactivating influence of the nitro group. The existing hydroxyl group at C-3 may also direct phase II conjugating enzymes to this site.

Stereoselectivity: Many of the enzymatic reactions in the biotransformation of PAHs and their derivatives are stereoselective, leading to the formation of specific stereoisomers. For instance, the epoxidation of the aromatic rings by CYP enzymes can result in the formation of enantiomerically enriched epoxides. Subsequent enzymatic hydrolysis of these epoxides by epoxide hydrolase is also highly stereoselective, leading to the formation of specific trans-dihydrodiols nih.gov. The absolute configuration of these metabolites is critical, as it determines their subsequent metabolic fate and biological activity. Different CYP isozymes exhibit distinct stereoselectivities in the metabolism of benzo[a]pyrene, which can significantly impact the balance between detoxification and activation pathways nih.gov.

In Vitro and In Vivo Model Systems for Metabolic Studies

A variety of in vitro and in vivo model systems are employed to investigate the metabolic pathways of xenobiotics like Benzo(e)pyren-3-ol, 8-nitro-. These models help in identifying metabolites, elucidating enzymatic pathways, and assessing the potential for bioactivation.

Mammalian Cell Culture and Subcellular Fraction Models (e.g., Human Hepatocytes, Rat Liver Microsomes)

Human Hepatocytes: Primary human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they contain the full complement of phase I and phase II metabolic enzymes and cofactors, closely reflecting the metabolic capabilities of the human liver in vivo nih.gov. Incubations of Benzo(e)pyren-3-ol, 8-nitro- with cultured human hepatocytes would allow for the identification of a comprehensive profile of metabolites, including products of oxidation, reduction, and conjugation. Human tissue organoids, which are 3D cultures that mimic the structure and function of tissues, are also valuable tools for studying the metabolism of compounds like benzo[a]pyrene mdpi.com.

Rat Liver Microsomes: Subcellular fractions, particularly liver microsomes, are widely used to study phase I metabolism mediated by CYP enzymes nih.govnih.gov. Rat liver microsomes are a readily available source of these enzymes and have been extensively used to study the metabolism of benzo[e]pyrene and other PAHs nih.govnih.gov. Incubations of Benzo(e)pyren-3-ol, 8-nitro- with rat liver microsomes in the presence of NADPH would reveal the primary oxidative metabolites. The profile of metabolites can be influenced by pretreatment of the animals with various enzyme inducers nih.gov.

| Model System | Enzymes Present | Metabolic Reactions Studied | Potential Metabolites of Benzo(e)pyren-3-ol, 8-nitro- |

| Human Hepatocytes | Phase I & Phase II | Oxidation, Reduction, Conjugation | Dihydrodiols, Phenols, Quinones, Glucuronide and Sulfate conjugates |

| Rat Liver Microsomes | Phase I (CYP450s) | Oxidation (Hydroxylation, Epoxidation) | Dihydrodiols, Phenols, Quinones |

This table presents potential metabolic outcomes based on studies of structurally similar compounds.

Fungal and Plant Biotransformation Systems

Fungal Systems: Certain fungi, particularly white-rot fungi like Cunninghamella elegans, possess remarkable capabilities to metabolize a wide range of environmental pollutants, including nitro-PAHs nih.gov. These microorganisms produce extracellular enzymes and have intracellular metabolic systems, such as cytochrome P450, that can transform complex aromatic compounds. Studies with 6-nitrobenzo[a]pyrene have shown that Cunninghamella elegans can metabolize it to hydroxylated derivatives and their subsequent glucoside and sulfate conjugates nih.gov. It is anticipated that fungal systems could transform Benzo(e)pyren-3-ol, 8-nitro- through similar pathways of hydroxylation and conjugation.

Plant Systems: Plants also possess enzymatic machinery capable of metabolizing xenobiotics. The uptake and transformation of PAHs and nitro-PAHs by plants are components of phytoremediation processes. While specific data on Benzo(e)pyren-3-ol, 8-nitro- is not available, plants are known to metabolize organic pollutants through a "green liver" concept, involving enzymes such as cytochrome P450 monooxygenases, peroxidases, and various conjugating enzymes.

| System | Key Enzymes/Pathways | Potential Biotransformation Reactions | Potential Products |

| Fungal (e.g., Cunninghamella elegans) | Cytochrome P450, Glucosyltransferases, Sulfotransferases | Hydroxylation, Conjugation | Hydroxylated derivatives, Glucoside conjugates, Sulfate conjugates |

| Plant | Cytochrome P450, Peroxidases, Glutathione S-transferases | Oxidation, Conjugation | Hydroxylated derivatives, Glutathione conjugates |

This table illustrates plausible biotransformation reactions in fungal and plant systems based on the metabolism of related compounds.

Advanced Analytical Techniques for Research on Benzo E Pyren 3 Ol, 8 Nitro

High-Performance Liquid Chromatography Coupled with Mass Spectrometry for Trace Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as a powerful tool for the trace analysis of nitro-PAHs like Benzo(e)pyren-3-ol, 8-nitro-. This technique offers the high separation efficiency of HPLC and the sensitive and selective detection capabilities of MS. For the analysis of hydroxylated metabolites of PAHs, such as 3-hydroxybenzo[a]pyrene, sensitive LC-MS/MS methods have been developed with lower limits of quantification (LLOQ) reaching as low as 50 pg/L. mdpi.com

Ultra-performance liquid chromatography (UPLC), a high-pressure version of HPLC, coupled with MS, provides a rapid and sensitive method for quantifying benzo(a)pyrene (BaP) and its oxidized metabolites. nih.gov This approach allows for the baseline separation of various metabolites, with limits of detection (LODs) typically below 0.01 ng/μL. nih.gov The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, which is crucial for distinguishing isomers and reducing matrix effects in complex samples. chromatographyonline.com For instance, a reliable ultrahigh-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS) method was developed for detecting amino-PAHs, the metabolized form of nitro-PAHs, in urine samples. chromatographyonline.com

The choice of ionization source is critical in LC-MS analysis. Positive Atmospheric Pressure Chemical Ionization (APCI+) has been successfully used for the analysis of BaP metabolites. nih.gov The optimization of MS parameters, such as source and probe temperatures, corona current, and cone voltage, is essential for achieving the desired sensitivity and specificity. nih.gov

Table 1: HPLC-MS Parameters for Analysis of Related Compounds

| Parameter | Value | Reference |

| Chromatography | ||

| System | UPLC-MS | nih.gov |

| Column | Not specified | |

| Mobile Phase | Acetonitrile:water gradient | nih.gov |

| Mass Spectrometry | ||

| System | Triple-quadrupole | nih.gov |

| Ionization | APCI+ | nih.gov |

| Source Temperature | 100°C | nih.gov |

| Probe Temperature | 550°C | nih.gov |

| Cone Voltage | 80 V | nih.gov |

| Performance | ||

| Linearity Range | 0.2 to 5.0 ng/μL | nih.gov |

| Limit of Detection | < 0.01 ng/μL | nih.gov |

Gas Chromatography-Mass Spectrometry for Environmental Sample Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of nitro-PAHs in environmental samples due to its excellent selectivity and high sensitivity. nih.gov Particularly, the use of tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode significantly enhances selectivity, allowing for the direct analysis of crude extracts from complex matrices like air particulates with minimal sample cleanup. gcms.cz This is a significant advantage over single quadrupole GC-MS, which often requires extensive sample preparation to mitigate matrix interference. gcms.cz

The sensitivity of GC-MS/MS allows for the detection of nitro-PAHs at very low levels, typically in the picogram per microliter (pg/µL) range, which corresponds to picograms per cubic meter (pg/m³) in air samples. gcms.cz For instance, detection limits for some nitro-PAHs can be around 1 to 5 pg. gcms.cz The choice of ionization technique is also important; while electron ionization (EI) is common, it can sometimes lead to the absence of a molecular ion, making compound identification challenging. plu.mx

Sample preparation for GC-MS analysis of environmental samples often involves ultrasonic-assisted liquid extraction followed by cleanup using solid-phase extraction (SPE). nih.gov The selection of an appropriate capillary column, such as a (5%-phenyl)-methylpolysiloxane stationary phase, and optimization of the temperature program are crucial for achieving good chromatographic separation of isomers. nih.govsfasu.edu

Table 2: Typical GC-MS/MS Parameters for Nitro-PAH Analysis

| Parameter | Value/Condition | Reference |

| Gas Chromatography | ||

| Column | TG-5MS capillary column (30 m × 0.25 mm i.d × 0.25 µm) | nih.gov |

| Carrier Gas | Helium | mdpi.com |

| Injection Mode | Splitless | mdpi.com |

| Mass Spectrometry | ||

| Ionization Mode | Electron Impact (EI) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | gcms.cz |

| Ion Source Temperature | 300 °C | gcms.cz |

| Performance | ||

| Limit of Detection (LOD) | 1 to 5 pg | gcms.cz |

Electrochemical Methods for Detection and Mechanistic Insights

Electrochemical methods offer a promising alternative for the detection of nitro-PAHs and their hydroxylated metabolites, providing advantages such as simplicity, speed, and lower cost compared to chromatographic techniques. acs.orgnih.gov These methods are based on the electrochemical activity of the nitro and hydroxyl functional groups present in these molecules. acs.org

Voltammetric techniques, such as differential pulse voltammetry (DPV), are commonly employed for the quantitative detection of these compounds. acs.orgnih.gov The key to sensitive and selective electrochemical detection lies in the modification of the electrode surface. acs.org For instance, a glassy carbon electrode (GCE) can be used to explore the electrochemical oxidation of adsorbed benzo(a)pyrene. nih.gov

Electrochemical sensors have been developed for related compounds like 1-hydroxypyrene, a biomarker for PAH exposure. acs.orgnih.gov These sensors can achieve low detection limits, demonstrating the potential for sensitive analysis. sciopen.com The electrochemical behavior of these compounds can also provide valuable insights into their redox mechanisms. The electrochemical reduction of nitro-PAHs and the oxidation of their amino and hydroxylated derivatives are key areas of investigation. researchgate.net

Table 3: Performance of an Electrochemical Sensor for a Related PAH Metabolite

| Parameter | Value | Reference |

| Technique | Differential Pulse Voltammetry (DPV) | acs.org |

| Analyte | 1-Hydroxypyrene | acs.org |

| Linear Range | 0 - 100 nmol/L | sciopen.com |

| Detection Limit | 3.12 × 10⁻¹⁰ mol/L | sciopen.com |

Spectroscopic Approaches for Structural Characterization and Interaction Studies

Spectroscopic techniques are indispensable for the structural elucidation and study of the interactions of Benzo(e)pyren-3-ol, 8-nitro-. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for determining the precise structure of nitro-PAH isomers. sfasu.edusemanticscholar.org The chemical shifts and coupling constants provide detailed information about the arrangement of atoms within the molecule. For example, the position of the nitro group significantly influences the chemical shifts of nearby protons due to its electron-withdrawing nature. sfasu.edusemanticscholar.org

Fluorescence spectroscopy is another valuable technique, particularly for studying the interactions of these molecules. Room-temperature fluorescence excitation-emission matrices (RTF-EEMs) can be used for the analysis of co-eluting PAHs in complex mixtures without the need for further chromatographic separation. nih.gov This method is highly sensitive and can provide unique spectral fingerprints for different compounds. nih.gov

The combination of spectroscopic data with chromatographic separation provides a comprehensive approach for the identification and characterization of nitro-PAHs and their derivatives in various samples.

Table 4: Spectroscopic Data for Related Nitro-PAH Isomers

| Compound | ¹H NMR Chemical Shift (ppm) of H11 and H10 | Reference |

| 1-Nitrobenzo[a]pyrene | 9.31-9.28 (H11), 9.11-9.09 (H10) | sfasu.edu |

| 3-Nitrobenzo[a]pyrene | 9.19-9.18 (H11), 9.06-9.05 (H10) | sfasu.edusemanticscholar.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.